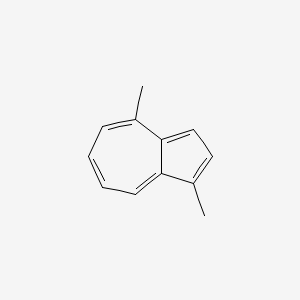
1,4-Dimethylazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylazulene is an organic compound with the molecular formula C₁₂H₁₂. It is a derivative of azulene, which is known for its deep blue color. Azulene itself is an isomer of naphthalene, but unlike the colorless naphthalene, azulene and its derivatives, including this compound, exhibit vibrant colors due to their unique electronic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylazulene can be synthesized through several methods. One common approach involves the dehydrogenation of guaiazulene, which is naturally found in the oil of Guaiacum officinale L., patchouli oil, and eucalyptus oil . The dehydrogenation process typically requires high temperatures and the presence of a catalyst.
Another synthetic route involves the cyclization of appropriate precursors under acidic conditions. For example, cyclization of 1,4-dimethyl-1,3,5-heptatriene in the presence of a strong acid can yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis process. when produced, it often involves the extraction and purification from natural sources followed by chemical modification to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated azulenes.
Scientific Research Applications
1,4-Dimethylazulene has several scientific research applications:
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the development of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 1,4-Dimethylazulene involves its interaction with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . This inhibition reduces inflammation and provides therapeutic benefits in conditions like dermatitis and other inflammatory diseases .
Comparison with Similar Compounds
1,4-Dimethylazulene can be compared with other azulene derivatives such as:
Guaiazulene: 7-Isopropyl-1,4-dimethylazulene, known for its use in cosmetics and pharmaceuticals due to its soothing properties.
Chamazulene: 7-Ethyl-1,4-dimethylazulene, found in chamomile oil and known for its anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it a valuable compound for studying the effects of methyl substitution on the azulene framework .
List of Similar Compounds
- Guaiazulene
- Chamazulene
- Vetivazulene
- Zierazulene
Properties
CAS No. |
1127-69-1 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,4-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h3-8H,1-2H3 |
InChI Key |
FKBGSRCZHMNHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C2C1=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


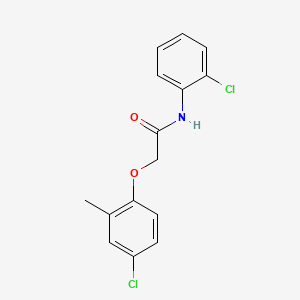
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)
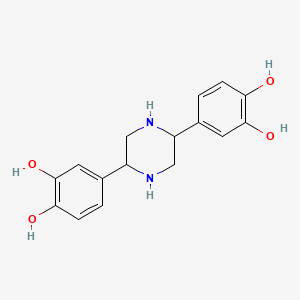
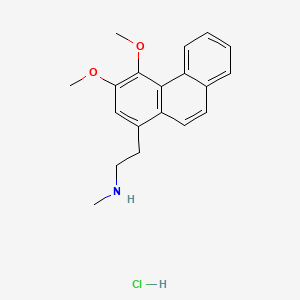
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
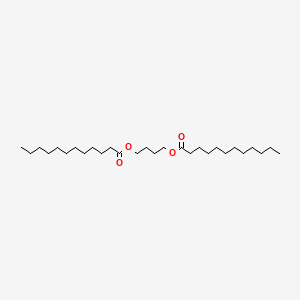

![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)

![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)
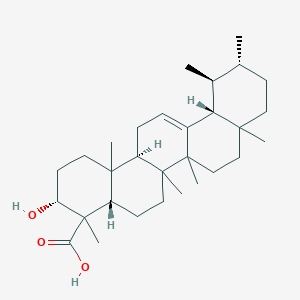
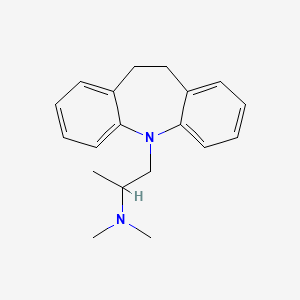
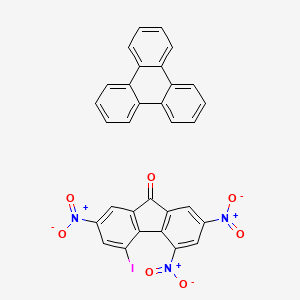
![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)
